molecular formula C13H16BO5- B13909823 1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

Cat. No.: B13909823
M. Wt: 263.08 g/mol
InChI Key: UHFUVWMBBIMLRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is a complex organic compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide typically involves the alkylation of 1,4-diazabicyclo[2.2.2]octane (DABCO) with appropriate reagents. The reaction is carried out in solvents like polyethylene glycol (PEG) or diglyme at high temperatures to facilitate the nucleophilic ring-opening reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include benzyl bromide and other alkylating agents. The reactions are typically carried out in solvents like DMSO and under conditions that promote nucleophilic substitution .

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, the reaction with benzyl bromide can yield monobenzyl-DABCO products .

Scientific Research Applications

1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide involves its ability to act as a nucleophilic catalyst. The compound’s structure allows it to facilitate various chemical reactions by stabilizing transition states and lowering activation energies . The molecular targets and pathways involved in its action are primarily related to its role as a catalyst in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is unique due to its specific functional groups and the presence of a boron atom in its structure. This gives it distinct reactivity and stability compared to other similar compounds .

Properties

Molecular Formula

C13H16BO5-

Molecular Weight

263.08 g/mol

IUPAC Name

methyl 4-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)benzoate

InChI

InChI=1S/C13H16BO5/c1-13-7-17-14(18-8-13,19-9-13)11-5-3-10(4-6-11)12(15)16-2/h3-6H,7-9H2,1-2H3/q-1

InChI Key

UHFUVWMBBIMLRA-UHFFFAOYSA-N

Canonical SMILES

[B-]12(OCC(CO1)(CO2)C)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.